molecular formula C20H15ClN4O4S B2545409 N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-34-0

N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2545409
CAS RN: 1251577-34-0
M. Wt: 442.87
InChI Key: IXTWYYSVZQLINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. The related compounds have been studied for their potential as inhibitors of sodium channels, antifungal agents, antimalarial agents, and for their antimicrobial and insecticidal activities .

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from basic scaffolds such as chloropyridine sulfonamides or ketosulfonamides. These are then converted through various intermediates, including the use of hydrazine hydrate or aromatic aldehydes, to yield the final triazolo[4,3-a]pyridine sulfonamides . The synthesis process is carefully designed to optimize the yield and purity of the compounds, as well as to introduce specific functional groups that may enhance the desired biological activity.

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyridine sulfonamides is characterized by a fused heterocycle, which is thought to improve physicochemical properties such as lipophilicity. This structural motif is common in the design of compounds targeting specific biological pathways, such as the inhibition of sodium channels or enzymes like falcipain-2 in the case of antimalarial activity . The presence of substituents like the benzodioxolyl and chlorobenzyl groups can further modulate the interaction of these molecules with their biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as sulfonamides and triazoles. These groups can participate in various chemical reactions, which are essential for the biological activity of the compounds. For instance, the triazole ring can interact with enzymes, potentially inhibiting their function, while the sulfonamide group can enhance binding to certain proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyridine sulfonamides, such as solubility, lipophilicity, and metabolic stability, are crucial for their potential as drug candidates. These properties are often optimized during the synthesis process to ensure that the compounds have suitable pharmacokinetic profiles for in vivo studies. For example, compounds from this class have shown good in vitro metabolic stability and low in vivo clearance, which are desirable characteristics for therapeutic agents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is part of a broader class of compounds that have been explored for their antimicrobial properties. The synthesis of such compounds involves the reaction of triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with chloromethyl benzimidazole or benzooxazole. These compounds, upon synthesis, are subjected to antimicrobial screening to evaluate their efficacy against various microbial strains. A study by Abdel-Motaal and Raslan (2014) highlights the antimicrobial evaluation of substituted sulfonamides and sulfinyl compound derivatives, showcasing their potential in combating microbial infections (Abdel-Motaal & Raslan, 2014).

Herbicidal Applications

Another significant application of N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and its derivatives is in the field of agriculture as herbicides. These compounds have been found to possess excellent herbicidal activity on a wide spectrum of vegetation at low application rates. Moran (2003) discusses the preparation of such compounds by condensation with an aryl amine, leading to a broad-spectrum herbicidal activity, highlighting their importance in sustainable agriculture practices (Moran, 2003).

Insecticidal Agents

Furthermore, the development of new bioactive sulfonamide thiazole derivatives, which include triazolo[4,3-a]pyridine sulfonamide moieties, demonstrates potent insecticidal properties. These compounds are synthesized with the aim of serving as insecticidal agents against various agricultural pests, such as the cotton leafworm (Spodoptera littoralis). The biochemical impacts and toxicological evaluations of these compounds underscore their potential as effective solutions for pest control. Soliman et al. (2020) discuss the synthesis, characterization, and biochemical impacts of these derivatives, indicating their significant insecticidal activity (Soliman et al., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4S/c21-15-3-1-2-14(8-15)10-25(16-4-6-18-19(9-16)29-13-28-18)30(26,27)17-5-7-20-23-22-12-24(20)11-17/h1-9,11-12H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTWYYSVZQLINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N(CC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.